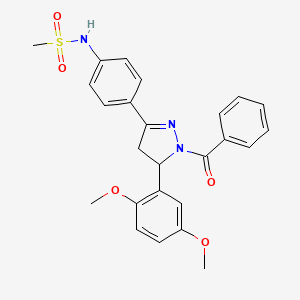
N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. The study found that trimethoxy derivatives were more selective in cytotoxicity compared to dimethoxy derivatives. Compound 6 showed the highest tumor selectivity and superior carbonic anhydrase inhibitory activity, suggesting potential for cancer therapy research (Kucukoglu et al., 2016).
Crystal Structure and Molecular Conformation
Liu et al. (2005) investigated the crystal structure of a similar compound, revealing a novel disulfide with a unique “U” conformation in the solid state. This study contributes to understanding the molecular conformation and potential applications in material sciences (Liu et al., 2005).
Aryl Migration in Pyrazolo[3,4-d]pyrimidines
Higashino et al. (1983) examined the aryl migration of 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines, leading to the formation of 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids. This research enhances our understanding of the chemical behavior of pyrazoline derivatives (Higashino et al., 1983).
Anti-inflammatory and Anti-cancer Potential
Abdellatif et al. (2014) synthesized a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles and evaluated their anti-inflammatory properties. Their findings indicate significant anti-inflammatory activity and potential as novel nitric oxide donor anti-inflammatory agents (Abdellatif et al., 2014).
Antiproliferative Activities and Selective Effect on Tumor Cells
Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, which showed promising antitumor activity and cell-selective effects against rat brain tumor cells. Some compounds exhibited broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Eco-Friendly Synthesis and Structural Characterization
Milovanović et al. (2019) conducted eco-friendly synthesis reactions in lemon juice medium, leading to the formation of 1-benzoyl-1H-pyrazole derivatives. This research is significant for sustainable chemistry and provides insights into eco-friendly synthesis methods (Milovanović et al., 2019).
Fluorescent pH Sensor Properties
Bozkurt et al. (2018) studied the photophysical properties of pyrazolines as potential "off-on-off" fluorescent pH sensors. This research opens up applications in biological, environmental, and medical areas due to their efficient fluorescent pH sensor properties (Bozkurt et al., 2018).
Propriétés
IUPAC Name |
N-[4-[2-benzoyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-32-20-13-14-24(33-2)21(15-20)23-16-22(17-9-11-19(12-10-17)27-34(3,30)31)26-28(23)25(29)18-7-5-4-6-8-18/h4-15,23,27H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMMLVKRAYTFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

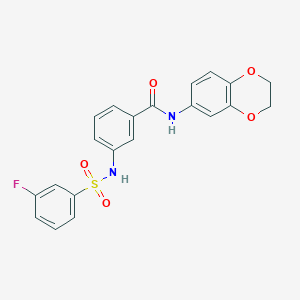
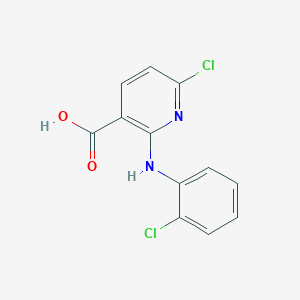
![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)
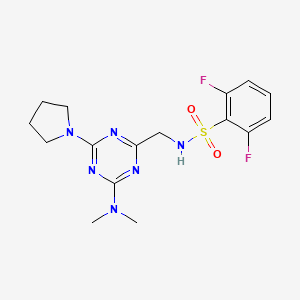
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)
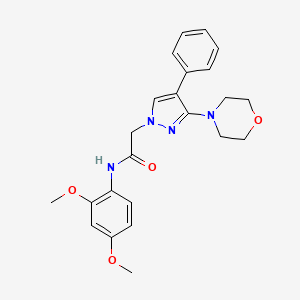
![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)
![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)
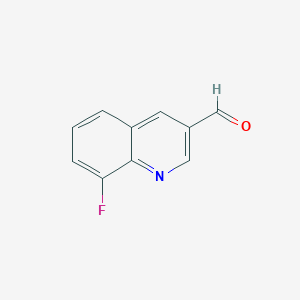
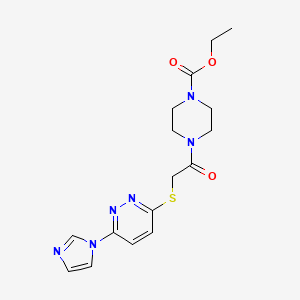
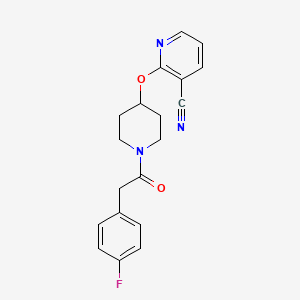
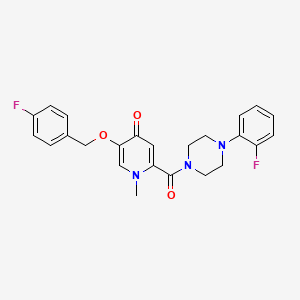
![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)